Benzoclidine hydrochloride Benzoclidine hydrochloride OXYLIDIN(cas 7348-26-7) is a weak AChR antagonist. Phenyl analog of ACECLIDINE. Hypotensive. Antiarrhythmic. Sedative (cortex and reticulum). Good penetration of biological membranes. Quinuclidine derivative,, synthetic. No actual mechanism of biological action is known. weak antagonist of M and N cholinoreceptors. changes the electrical activity of the brain. weak spasmolytic. causes hypotension due to moderate ganglioblocking and adrenolytic activity. sedative; enhances narcotics, hypnotics, analgesics and local anesthetics action. good penetration of biological membrane. does not relax skeletal muscles.
Brand Name: Vulcanchem
CAS No.: 7348-26-7
VCID: VC21285786
InChI: InChI=1S/C14H17NO2.ClH/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H
SMILES: C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl
Molecular Formula: C14H18ClNO2
Molecular Weight: 267.75 g/mol

Benzoclidine hydrochloride

CAS No.: 7348-26-7

Cat. No.: VC21285786

Molecular Formula: C14H18ClNO2

Molecular Weight: 267.75 g/mol

Purity: min. 98%. (TLC [MeOH-NH3 25% (10:1), Rf: 0.41, Sulifol]).

* For research use only. Not for human or veterinary use.

Benzoclidine hydrochloride - 7348-26-7

Specification

Description OXYLIDIN(cas 7348-26-7) is a weak AChR antagonist. Phenyl analog of ACECLIDINE. Hypotensive. Antiarrhythmic. Sedative (cortex and reticulum). Good penetration of biological membranes. Quinuclidine derivative,, synthetic. No actual mechanism of biological action is known. weak antagonist of M and N cholinoreceptors. changes the electrical activity of the brain. weak spasmolytic. causes hypotension due to moderate ganglioblocking and adrenolytic activity. sedative; enhances narcotics, hypnotics, analgesics and local anesthetics action. good penetration of biological membrane. does not relax skeletal muscles.
CAS No. 7348-26-7
Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol
IUPAC Name 1-azabicyclo[2.2.2]octan-3-yl benzoate;hydrochloride
Standard InChI InChI=1S/C14H17NO2.ClH/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H
Standard InChI Key DGPMCYQIJOUUFY-UHFFFAOYSA-N
SMILES C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl
Canonical SMILES C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl
Appearance colorless crystal powder.

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